Einecs 274-078-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 274-078-1 is a regulatory identifier for a commercially available chemical substance. The comparison framework for such compounds typically involves structural similarity, physicochemical properties, and toxicological or functional analogs, as demonstrated in modern read-across structure-activity relationship (RASAR) models .

Properties

CAS No. |

69679-22-7 |

|---|---|

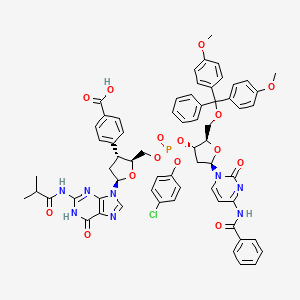

Molecular Formula |

C64H60ClN8O15P |

Molecular Weight |

1247.6 g/mol |

IUPAC Name |

4-[(2S,3R,5R)-2-[[[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]benzoic acid |

InChI |

InChI=1S/C64H60ClN8O15P/c1-38(2)58(74)70-62-69-57-56(60(76)71-62)66-37-73(57)54-33-49(39-15-17-41(18-16-39)61(77)78)51(85-54)36-84-89(80,87-48-29-23-45(65)24-30-48)88-50-34-55(72-32-31-53(68-63(72)79)67-59(75)40-11-7-5-8-12-40)86-52(50)35-83-64(42-13-9-6-10-14-42,43-19-25-46(81-3)26-20-43)44-21-27-47(82-4)28-22-44/h5-32,37-38,49-52,54-55H,33-36H2,1-4H3,(H,77,78)(H,67,68,75,79)(H2,69,70,71,74,76)/t49-,50+,51-,52-,54-,55-,89?/m1/s1 |

InChI Key |

FXDANBULKGCRNH-LRSLXUIMSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O[C@H]4C[C@@H](O[C@@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=C(C=C1)Cl)C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(OC4CC(OC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N8C=CC(=NC8=O)NC(=O)C9=CC=CC=C9)OC1=CC=C(C=C1)Cl)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Einecs 274-078-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and reducing production costs while maintaining the quality of the compound .

Chemical Reactions Analysis

General Reaction Mechanisms for Sulfonate-Amphoterics

Compounds like sodium lauroamphohydroxypropylsulfonate (EINECS 274-271-0) and benzenesulfonic acid derivatives (EINECS 274-263-7) exhibit reactivity patterns typical of amphiphilic sulfonates. Common reactions include:

Hydrolysis

Sulfonate esters undergo hydrolysis under acidic or basic conditions to form sulfonic acids:

This reaction is pH-dependent, with acidic conditions favoring protonation of the leaving group (e.g., methanol) .

Substitution Reactions

Imidazoline derivatives (e.g., in EINECS 274-271-0 ) can undergo nucleophilic substitution at the nitrogen center:

Such reactions are critical in surfactant synthesis, where substitution alters surface-active properties .

Polymerization

Sulfonate-containing compounds may participate in radical polymerization when mixed with monomers like vinyl chloride (EINECS 200-831-0) :

This is relevant in industrial applications (e.g., PVC manufacturing) .

Key Reaction Data for Related EINECS Compounds

Scientific Research Applications

Einecs 274-078-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, the compound is used in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 274-078-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes .

Comparison with Similar Compounds

Structural Similarity

Structural analogs are identified using computational tools like the Tanimoto index, which measures the similarity of molecular fingerprints. A threshold of ≥70% similarity is commonly used to define "highly similar" compounds, enabling read-across predictions for unlabeled substances .

Physicochemical Properties

Key parameters include:

- Molecular weight

- LogP (partition coefficient)

- Topological polar surface area (TPSA)

- Solubility

- Synthetic accessibility

These properties influence bioavailability, environmental persistence, and toxicity .

Functional and Toxicological Overlap

Compounds with shared functional groups or biological targets are compared using experimental or predicted toxicity data, leveraging RASAR models to extrapolate findings from labeled to unlabeled chemicals .

Comparative Analysis of EINECS 274-078-1 and Analogs

Structural Comparison

Using PubChem 2D fingerprints and the Tanimoto index, this compound can be clustered with analogs such as:

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, similarity score: 0.87)

Thieno[2,3-b]pyridine derivatives (e.g., CAS 272-23-1, similarity score: 0.82)

These compounds share aromatic rings with halogen substituents, influencing reactivity and binding affinity .

Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Both analogs exhibit moderate hydrophobicity (LogP ~2.2) and low solubility, typical of halogenated aromatics. Their synthetic accessibility scores suggest feasible laboratory synthesis .

Functional and Toxicological Overlap

RASAR models predict that this compound shares toxicity endpoints with its analogs, such as:

Data Gaps and Limitations

Experimental Validation : Predicted properties for this compound require empirical confirmation, as RASAR models prioritize coverage over precision .

Structural Variants: Minor substituent changes (e.g., Br vs. Cl) can alter toxicity profiles, necessitating targeted assays .

Q & A

Q. How can researchers validate contradictory findings in this compound’s physicochemical properties?

- Methodological Answer : Perform meta-analyses of published data to identify methodological inconsistencies (e.g., solvent polarity, calibration standards). Replicate key studies using harmonized protocols and report results with confidence intervals. Use consensus-building frameworks (e.g., Delphi method) to establish standardized measurement criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.